N,N-Dimethylformamide-d7 (DMF-d7) is the deuterated form of the polar aprotic solvent N,N-Dimethylformamide. It is primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to dissolve a wide range of analytes, especially peptides, polymers, and other organic compounds, without generating interfering signals in ¹H NMR spectra. Key physical properties that guide its selection include a wide liquid range, with a melting point of -61 °C and a boiling point of 153 °C, making it suitable for both sub-ambient and elevated temperature experiments.
Substituting N,N-Dimethylformamide-d7 with non-deuterated DMF is unsuitable for ¹H NMR as the intense solvent signals would obscure the analyte's spectrum. While other deuterated polar aprotic solvents like Dimethyl sulfoxide-d6 (DMSO-d6) exist, they are not direct replacements due to significant differences in physical properties and spectral windows. For instance, DMSO-d6 freezes at 18.5 °C, making it unusable for low-temperature studies where DMF-d7 remains liquid down to -61 °C. Furthermore, the residual proton signals of alternative solvents appear at different chemical shifts, which can interfere with specific analyte resonances. The choice of solvent is therefore a critical, non-interchangeable parameter based on the required temperature range and the specific spectral regions of interest for the analyte.
N,N-Dimethylformamide-d7 possesses a significantly lower freezing point compared to the common alternative, DMSO-d6. This property is critical for variable-temperature (VT) NMR experiments designed to study molecular dynamics, reaction kinetics, or unstable intermediates at sub-ambient temperatures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | -61 °C |
| Comparator Or Baseline | DMSO-d6: 18.5 °C |
| Quantified Difference | 79.5 °C lower freezing point than DMSO-d6 |
| Conditions | Standard atmospheric pressure. |
For any NMR analysis below 18.5°C, DMF-d7 is a required choice over DMSO-d6 to ensure the solvent system remains in a liquid state.
The residual proton signals in DMF-d7 appear at well-defined chemical shifts that differ from other common deuterated solvents. Specifically, its signals are located at approximately 8.02, 2.91, and 2.74 ppm. This is distinct from DMSO-d6 (2.50 ppm) and Acetonitrile-d3 (1.94 ppm). This differentiation is critical when analyte signals, such as those from aliphatic chains or specific functional groups, fall near the residual peaks of an alternative solvent.
| Evidence Dimension | Residual ¹H NMR Peak Positions (ppm vs TMS) |
| Target Compound Data | ~8.02, 2.91, 2.74 ppm |
| Comparator Or Baseline | DMSO-d6: ~2.50 ppm; Acetonitrile-d3: ~1.94 ppm |
| Quantified Difference | Provides a clear spectral window around 2.50 ppm and 1.94 ppm where other solvents show interference. |
| Conditions | ¹H NMR spectroscopy at ambient temperature. |
Selecting DMF-d7 prevents the masking of crucial analyte signals that would otherwise overlap with the residual peaks of DMSO-d6 or Acetonitrile-d3.
Procuring N,N-Dimethylformamide-d7 with high isotopic purity (typically ≥99.5 atom % D) is essential for minimizing residual proton signals, which is a prerequisite for accurate quantitative NMR (qNMR) and analysis of low-concentration samples. Lower isotopic purity leads to larger solvent peaks that can obscure small analyte signals and introduce errors in integration and quantification. High-purity grades ensure a stable, minimal baseline and consistent spectral interpretation.
| Evidence Dimension | Isotopic Purity (atom % D) |
| Target Compound Data | ≥99.5% |
| Comparator Or Baseline | Lower purity grades (<99%) |
| Quantified Difference | Significantly reduced intensity of residual ¹H signals at ~8.02, 2.91, and 2.74 ppm. |
| Conditions | High-resolution NMR spectroscopy, particularly for quantitative measurements or analysis of dilute samples. |
For quantitative applications or trace analysis, specifying high isotopic purity (≥99.5%) is a critical procurement decision to ensure data accuracy and reproducibility.
Due to its very low freezing point of -61 °C, DMF-d7 is the solvent of choice for monitoring reaction kinetics, studying fluxional molecules, or characterizing temperature-sensitive conformations at temperatures where other polar aprotic solvents like DMSO-d6 would solidify.
DMF-d7 is frequently selected for the analysis of synthetic polymers, oligocarbonates, and peptides that exhibit poor solubility in other common NMR solvents. Its distinct residual peak pattern can be advantageous when signals from the analyte's backbone or sidechains might be obscured by solvents like DMSO-d6.
When the compound of interest has important proton signals around 2.5 ppm, DMF-d7 provides a clear advantage over DMSO-d6, whose large residual solvent peak at that position can mask or distort the analyte signals.
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